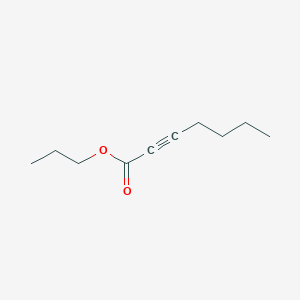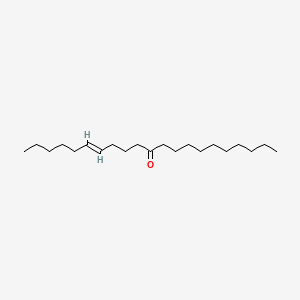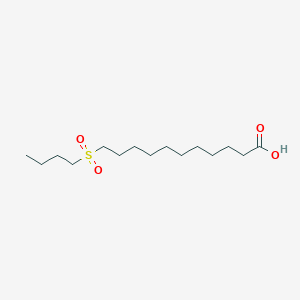![molecular formula C12H12N2O7P2 B14156152 {4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid CAS No. 4042-66-4](/img/structure/B14156152.png)
{4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid is a complex organic compound characterized by the presence of phosphonic acid groups and an azoxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid typically involves the reaction of phosphonic acid derivatives with azoxy compounds. One common method includes the use of palladium-catalyzed cross-coupling reactions under microwave irradiation, which allows for efficient and rapid synthesis . Another approach involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of microwave-assisted synthesis and visible-light catalysis can be scaled up to produce significant quantities of this compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the azoxy group to an amine or other reduced forms.
Substitution: The phosphonic acid groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives with different functional groups, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
{4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with applications in drug development and biochemical research.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of {4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid involves its interaction with specific molecular targets and pathways. The compound’s phosphonic acid groups can bind to metal ions and enzymes, affecting their activity. The azoxy linkage may also play a role in modulating biological activity by interacting with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl-4,4’-diphosphonic acid: Similar in structure but lacks the azoxy linkage.
4-nitrophenylphosphonic acid: Contains a nitro group instead of the azoxy linkage.
Phosphinic acids: Similar functional groups but different overall structure
Uniqueness
{4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid is unique due to its combination of phosphonic acid groups and an azoxy linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
4042-66-4 |
|---|---|
Formule moléculaire |
C12H12N2O7P2 |
Poids moléculaire |
358.18 g/mol |
Nom IUPAC |
oxido-(4-phosphonophenyl)-(4-phosphonophenyl)iminoazanium |
InChI |
InChI=1S/C12H12N2O7P2/c15-14(10-3-7-12(8-4-10)23(19,20)21)13-9-1-5-11(6-2-9)22(16,17)18/h1-8H,(H2,16,17,18)(H2,19,20,21) |
Clé InChI |
WDFQOSGFPPHSOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)P(=O)(O)O)[O-])P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14156081.png)
![(4Z)-2-(3,4-dimethylphenyl)-4-{[(2-hydroxy-5-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14156082.png)



![ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B14156111.png)


![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14156123.png)
![11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(11H)-one](/img/structure/B14156126.png)


![3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione](/img/structure/B14156148.png)
